molecular formula C9H10N2 B1315326 2-Methyl-2-(pyridin-4-yl)propanenitrile CAS No. 79757-31-6

2-Methyl-2-(pyridin-4-yl)propanenitrile

Cat. No.: B1315326
CAS No.: 79757-31-6
M. Wt: 146.19 g/mol
InChI Key: NUVCRWNHZFZISU-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-4-yl)propanenitrile is an organic compound with the molecular formula C9H10N2 It is a nitrile derivative of pyridine, characterized by a pyridine ring substituted at the 4-position with a 2-methylpropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyridin-4-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-(pyridin-4-yl)acetonitrile with iodomethane in the presence of a strong base such as sodium tert-butoxide in tetrahydrofuran at room temperature. The reaction mixture is then quenched with saturated brine, extracted with ethyl acetate, and purified by column chromatography to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(pyridin-4-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-2-(pyridin-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyridin-4-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

  • 2-Methyl-2-(pyridin-3-yl)propanenitrile
  • 2-Methyl-2-(pyridin-2-yl)propanenitrile
  • 2-Methyl-2-(pyridin-5-yl)propanenitrile

Comparison: 2-Methyl-2-(pyridin-4-yl)propanenitrile is unique due to the position of the nitrile group on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCRWNHZFZISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512013
Record name 2-Methyl-2-(pyridin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-31-6
Record name 2-Methyl-2-(pyridin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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